molecular formula C21H14Cl4N2O3 B4910535 2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide

2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B4910535
M. Wt: 484.2 g/mol
InChI Key: ILNCIEYQYNXCBM-UHFFFAOYSA-N
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Description

2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple chlorine atoms and a phenoxyacetyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinct structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution reactions: Substituted derivatives of the original compound.

    Oxidation reactions: Quinones or other oxidized products.

    Reduction reactions: Amines or other reduced products.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide
  • 2-chloro-N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)benzamide
  • 2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)acetamide

Uniqueness

2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide is unique due to the specific arrangement of chlorine atoms and the phenoxyacetyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-[3-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl4N2O3/c22-15-7-2-1-6-14(15)21(29)27-13-5-3-4-12(8-13)26-20(28)11-30-19-10-17(24)16(23)9-18(19)25/h1-10H,11H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNCIEYQYNXCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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